
4,4-Dicyclopropylbut-3-en-1-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dicyclopropylbut-3-en-1-yl benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclopropyl groups attached to a butenyl chain, which is further connected to a benzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dicyclopropylbut-3-en-1-yl benzoate typically involves the reaction of 4,4-Dicyclopropylbut-3-en-1-ol with benzoic acid or its derivatives. The reaction is often catalyzed by acid or base catalysts under controlled temperature and pressure conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters to ensure high yield and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dicyclopropylbut-3-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4-Dicyclopropylbut-3-en-1-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4,4-Dicyclopropylbut-3-en-1-yl benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl groups and benzoate moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dicyclopropylbut-3-en-1-yl acetate
- 4,4-Dicyclopropylbut-3-en-1-yl propionate
- 4,4-Dicyclopropylbut-3-en-1-yl butyrate
Uniqueness
4,4-Dicyclopropylbut-3-en-1-yl benzoate stands out due to its specific structural features, such as the presence of cyclopropyl groups and the benzoate moiety
Eigenschaften
CAS-Nummer |
93727-40-3 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
4,4-dicyclopropylbut-3-enyl benzoate |
InChI |
InChI=1S/C17H20O2/c18-17(15-5-2-1-3-6-15)19-12-4-7-16(13-8-9-13)14-10-11-14/h1-3,5-7,13-14H,4,8-12H2 |
InChI-Schlüssel |
GYHZQTDNAAWFMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=CCCOC(=O)C2=CC=CC=C2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


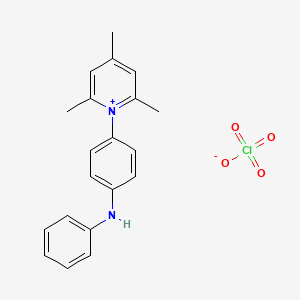
![[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B14371432.png)
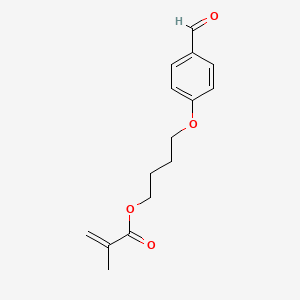
![N,N'-(Octane-1,8-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14371445.png)

![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)

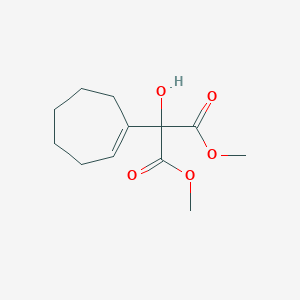
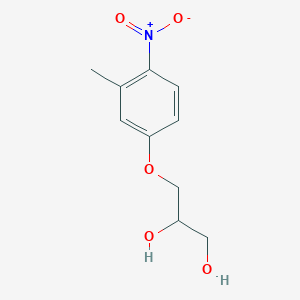
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
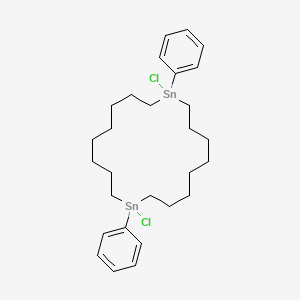
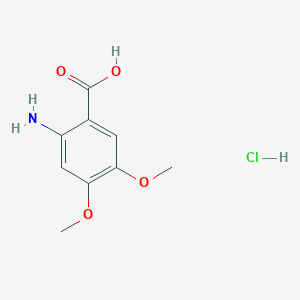
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)
